(6-Aminopyrazin-2-yl)methanol
Overview
Description
(6-Aminopyrazin-2-yl)methanol: is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol It is a derivative of pyrazine, featuring an amino group at the 6-position and a hydroxymethyl group at the 2-position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities . This suggests that (6-Aminopyrazin-2-yl)methanol may interact with similar targets involved in these biological processes.
Mode of Action
Based on its structural similarity to 2-aminopyrimidine derivatives, it could be hypothesized that it may interact with its targets in a similar manner .
Biochemical Pathways
It’s worth noting that methanol, a structurally related compound, is known to be involved in various physiological and pathological phenomena, including the origin of human metabolic methanol, the processes of methanol conversion and clearance, and the roles of methanol and formaldehyde in human pathology .
Result of Action
It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminopyrazin-2-yl)methanol typically involves the reaction of 2-chloropyrazine with an appropriate amine under controlled conditions. One common method includes the following steps:
Nucleophilic Substitution: 2-chloropyrazine reacts with ammonia or an amine to form 2-aminopyrazine.
Hydroxymethylation: The 2-aminopyrazine is then subjected to hydroxymethylation using formaldehyde under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Aminopyrazin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-pyrazinecarboxylic acid or 2-pyrazinecarboxaldehyde.
Reduction: Formation of 2-hydroxymethylpyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Building Block: (6-Aminopyrazin-2-yl)methanol serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Probes: It is used in the development of biological probes for studying enzyme activities and metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Comparison with Similar Compounds
2-Aminopyrazine: Similar structure but lacks the hydroxymethyl group.
6-Hydroxypyrazine-2-carboxamide: Contains a hydroxyl group at the 6-position and a carboxamide group at the 2-position.
2,6-Diaminopyrazine: Contains amino groups at both the 2- and 6-positions.
Uniqueness: (6-Aminopyrazin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazine ring, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
(6-aminopyrazin-2-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRWLNGYPXRSLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72788-90-0 | |
Record name | (6-aminopyrazin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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